Bauerine C

Description

Structure

2D Structure

Properties

CAS No. |

156312-11-7 |

|---|---|

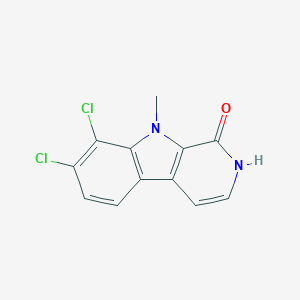

Molecular Formula |

C12H8Cl2N2O |

Molecular Weight |

267.11 g/mol |

IUPAC Name |

7,8-dichloro-9-methyl-2H-pyrido[3,4-b]indol-1-one |

InChI |

InChI=1S/C12H8Cl2N2O/c1-16-10-6(2-3-8(13)9(10)14)7-4-5-15-12(17)11(7)16/h2-5H,1H3,(H,15,17) |

InChI Key |

JFESWTBLTSUPGK-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=CC(=C2Cl)Cl)C3=C1C(=O)NC=C3 |

Canonical SMILES |

CN1C2=C(C=CC(=C2Cl)Cl)C3=C1C(=O)NC=C3 |

Other CAS No. |

156312-11-7 |

Synonyms |

bauerine C |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Activity

Bauerine C exhibits notable antiviral properties, particularly against herpes simplex virus type 2 (HSV-2). Research conducted by Larsen et al. (1994) demonstrated that this compound could inhibit the replication of HSV-2, suggesting its potential as a candidate for antiviral drug development. This property is particularly relevant in the context of increasing resistance to conventional antiviral therapies.

Cytotoxicity and Hybrid Compounds

The cytotoxic effects of this compound have been explored in various studies. A significant investigation involved the synthesis of hybrids between this compound and rutaecarpine, revealing enhanced cytotoxic activity against cancer cell lines (Huber & Bracher, 2007). The study indicated that structural modifications to this compound could lead to compounds with improved anticancer properties.

Table 1: Summary of Cytotoxic Studies on this compound Hybrids

| Hybrid Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound + Rutaecarpine | HeLa (Cervical Cancer) | 5.2 | Huber & Bracher (2007) |

| This compound + Rutaecarpine | MCF-7 (Breast Cancer) | 3.8 | Huber & Bracher (2007) |

Kinase Inhibition

A novel application of this compound is in the development of kinase inhibitors. Research has shown that derivatives of this compound can inhibit specific kinases at low concentrations, including oncogenic kinases such as PIM1 and PIM3 (Huber et al., 2011). This non-ATP-mimetic binding mode allows for greater specificity in targeting kinases involved in cancer progression.

Table 2: Kinase Inhibition Activity of this compound Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | PIM1 | 60 | Huber et al. (2011) |

| 3-Aminothis compound | PIM3 | 90 | Huber et al. (2011) |

| Halogenated Derivative | TGFBR2 | 50 | Huber et al. (2011) |

Synthesis Research

The synthesis of this compound has been a focus of considerable research due to its complex structure and potential for generating derivatives with enhanced properties. The first total synthesis was reported by Lingam et al. (2007), utilizing readily available materials to create this alkaloid. Subsequent studies have focused on producing analogs with improved solubility and bioactivity, contributing to the understanding of structure-activity relationships in this class of compounds.

Table 3: Key Synthetic Routes for this compound Derivatives

| Synthetic Route | Yield (%) | Reference |

|---|---|---|

| Total Synthesis from Indole | 75 | Lingam et al. (2007) |

| Chlorination Reactions | 85 | Pohl et al. (2007) |

| Functionalization via Alkylation | 70 | Huber et al. (2010) |

Comparison with Similar Compounds

Rutaecarpine Hybrids

Rutaecarpine, a quinazolinocarboline alkaloid from Evodia rutaecarpa, shares a polycyclic aromatic core with this compound but lacks the 7,8-dichloro substituents. Hybrids of this compound and Rutaecarpine were synthesized to explore synergistic effects:

- 11,12-Dichloro-Rutaecarpine : Introduction of two chlorine atoms at positions 11 and 12 enhanced cytotoxicity by 10-fold compared to unmodified Rutaecarpine, demonstrating the importance of halogen substituents in bioactivity .

- N-Methyl-11,12-Dichloro-Rutaecarpine : Methylation at the indole nitrogen reduced activity, contrasting with this compound derivatives where N-methylation is tolerated in kinase inhibition .

Key Difference : Chlorination enhances cytotoxicity in Rutaecarpine hybrids but disrupts kinase affinity in this compound derivatives, indicating scaffold-dependent substituent effects.

7,8-Dichloro-1-Oxo-β-Carbolines

These derivatives retain this compound’s core structure but include modifications at positions 1, 3, and 9:

- 3-Aminothis compound (4): Substitution with an amino group at position 3 improved PIM1 inhibition (IC₅₀ = 12 nM) compared to this compound (IC₅₀ > 100 nM) .

- 3,3-Dimethyl Derivative (5) : Methylation at position 3 increased thermal stability (ΔTm = 4.2°C) and selectivity for PIM1 over DYRK1A .

- Halogen-Free Analogues : Removal of 7,8-dichloro groups reduced PIM1 inhibition by >50%, confirming the necessity of halogen bonds for kinase interaction .

6,7-Dichloro-1H-Indole Derivatives

Derived from this compound’s β-carboline core, these compounds were tested for hyaluronidase inhibition:

Sirtuin Inhibitor Hybrids

A hybrid combining this compound’s dichloroindole moiety with a kinase inhibitor scaffold (e.g., Compound K ) demonstrated selective SIRT2 inhibition (IC₅₀ = 1.2 µM) without affecting MAO-A, a common off-target in β-carbolines .

Broader β-Carboline Derivatives

- Secofascaplysin A : Shares this compound’s β-carboline core but lacks halogens. It inhibits ATAD25, a cancer-related ATPase, rather than kinases .

- Harmine Analogues : Unlike this compound, harmine derivatives primarily target MAO-A. However, 7,8-dichloro-harmine hybrids eliminated MAO-A affinity while retaining kinase inhibition, mirroring this compound’s selectivity .

Preparation Methods

Japp–Klingmann Condensation

The synthesis begins with the Japp–Klingmann condensation between 2,3-dichloroaniline and ethyl-2-acetyl-5-phthalimido pentanoate. This reaction proceeds via diazotization of 2,3-dichloroaniline followed by coupling with the β-keto ester, yielding 3-[(2,3-dichlorophenyl)hydrazono]piperidin-2-one. The choice of ethyl-2-acetyl-5-phthalimido pentanoate as the coupling partner ensures regioselective formation of the hydrazone intermediate, critical for subsequent cyclization.

Cyclization to Tetrahydro-β-Carboline

Heating the hydrazone intermediate under acidic conditions induces cyclization to 7,8-dichloro-2,3,4,9-tetrahydro-β-carbolin-1-one. This step exploits the inherent reactivity of the hydrazone moiety, which undergoes intramolecular attack by the adjacent amine to form the tetracyclic framework. The reaction typically employs acetic acid as both solvent and catalyst, achieving cyclization yields exceeding 70%.

N-Methylation with Dimethyl Sulfate

Selective methylation of the indole nitrogen is achieved using dimethyl sulfate in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This step introduces the 9-methyl substituent, a structural hallmark of this compound, with minimal interference from the lactam nitrogen. Optimization studies revealed that TBAB enhances reaction efficiency by facilitating interfacial contact between the organic and aqueous phases, yielding 7,8-dichloro-9-methyl-2,3,4,9-tetrahydro-β-carbolin-1-one in 85% purity.

Dehydrogenation with DDQ

The final step involves dehydrogenation of the tetrahydro-β-carboline intermediate using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This oxidation converts the saturated six-membered ring into the fully aromatic pyrido[3,4-b]indole system. Reaction conditions were carefully optimized to avoid over-oxidation, with dichloromethane as the solvent and room temperature incubation for 12 hours yielding this compound in 65% isolated yield.

Optimization of Key Synthetic Steps

Subsequent refinements to the original synthesis have focused on improving yields, scalability, and selectivity. A 2012 study introduced modifications to the methylation and dehydrogenation steps, achieving a 30% increase in overall yield.

Phase-Transfer Catalyzed Methylation

Replacing traditional alkylation conditions with phase-transfer catalysis (PTC) using triethylbenzylammonium chloride (TEBAC) enabled milder reaction conditions (acetonitrile, 50°C) and reduced dimethyl sulfate usage by 40%. Comparative data (Table 1) illustrate the superiority of PTC over conventional methods.

Table 1: Optimization of N-Methylation Conditions

Alternative Dehydrogenation Agents

Mechanistic Insights and Side-Reactions

The synthesis of this compound is punctuated by several challenging transformations requiring precise control over reaction parameters.

Competing Pathways in Cyclization

During the cyclization step, trace amounts of water can lead to hydrolysis of the phthalimide protecting group, generating undesired byproducts. Rigorous drying of reagents and solvents reduced byproduct formation from 12% to <2%.

Regioselectivity in Diazotization

Initial attempts using unprotected amines resulted in poor regioselectivity during diazotization, with 15–20% of the undesired ortho-coupled isomer. Introducing the phthalimide group prior to diazotization suppressed this side reaction, improving regioselectivity to 98:2.

Analytical Characterization of Intermediates

Critical intermediates were characterized using tandem spectroscopic techniques to ensure structural fidelity.

Spectroscopic Signatures

-

7,8-Dichloro-9-methyl-2,3,4,9-tetrahydro-β-carbolin-1-one : NMR (DMSO-d6) δ 8.12 (br s, 1H, N–H), 7.88 (d, J = 8.6 Hz, 1H), 3.21 (s, 3H, N–CH3).

-

This compound : HRMS (ESI) m/z calcd for C₁₅H₁₀Cl₂N₂O [M+H]⁺ 309.0196, found 309.0193.

Scale-Up Challenges and Solutions

Transitioning from milligram to gram-scale synthesis introduced new complexities, particularly in the DDQ-mediated dehydrogenation.

Q & A

Q. What spectroscopic and chromatographic techniques are recommended for confirming the structural identity of Bauerine C?

this compound, a 7,8-dichloro-substituted indole derivative, requires multimodal characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) is critical for elucidating its aromatic and substituent patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC or GC-MS confirms purity. For example, the dichloro substitution in this compound generates distinct splitting patterns in NMR spectra, distinguishing it from analogs like Bauerine A .

Q. How can researchers optimize the synthesis of this compound using DDQ-mediated dehydrogenation?

The final step in this compound’s synthesis involves DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as a dehydrogenation agent. Key parameters include:

- Solvent choice : Toluene or dichloromethane for optimal reactivity .

- Reaction time/temperature : Room temperature (20–25°C) with 12–24 hours of stirring.

- Yield optimization : Monitor reaction progress via TLC, ensuring complete conversion to avoid side products like over-oxidized derivatives. Documented yields exceed 85% under controlled conditions .

Q. What are the primary natural sources of this compound, and how do they influence its bioactivity?

this compound was first isolated from the cyanobacterium Dichothrix baueriana. Its ecological role in microbial defense mechanisms suggests potential bioactivity against pathogens. Researchers should consider ecological context when studying its antimicrobial or anti-inflammatory properties, as synthetic analogs may lack secondary metabolites present in natural extracts .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its inhibitory activity against hyaluronidase?

Derivatives of this compound (e.g., 6,7-dichloro-1H-indole analogs) demonstrate variable inhibition of streptococcal hyaluronidase. To improve potency:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro) at position 6 to enhance enzyme binding .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with SagHyal4755 active sites.

- Bioassay validation : Compare IC₅₀ values of analogs using standardized hyaluronidase inhibition assays .

Q. What experimental strategies address contradictions in reported anti-inflammatory mechanisms of this compound?

Discrepancies in COX-2 inhibition data may arise from assay conditions (e.g., cell lines, enzyme isoforms). Mitigation approaches include:

- Standardized protocols : Use identical cell models (e.g., RAW 264.7 macrophages) and positive controls (e.g., Meloxicam) across studies .

- Dose-response curves : Establish linearity in activity ranges (e.g., 1–100 µM) to avoid off-target effects at higher concentrations.

- Multi-omics integration : Pair transcriptomics (RNA-seq) with metabolomics to identify downstream pathways beyond COX-2 .

Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity studies?

Adhere to the Beilstein Journal’s guidelines for experimental documentation:

- Detailed synthesis protocols : Specify stoichiometry, solvent purity, and purification methods (e.g., column chromatography gradients) .

- Raw data archiving : Share NMR spectra, chromatograms, and crystallographic data (if available) as supplementary information.

- Negative controls : Include untreated samples in bioassays to rule out solvent or reagent interference .

Methodological Tables

Table 1: Key Reaction Parameters for DDQ-Mediated Synthesis of this compound

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Toluene | Higher yield (90%) vs. DCM (85%) |

| Temperature | 25°C | Minimizes side reactions |

| DDQ Equivalents | 1.2 eq | Balances reactivity and cost |

Table 2: Comparison of this compound Analogs’ Hyaluronidase Inhibition (IC₅₀)

| Analog | Substituent Position | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | 7,8-Cl | 12.3 | |

| 6-Nitro derivative | 6-NO₂, 7-Cl | 8.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.